molecular formula C10H10N2O B8583766 1,5-dimethyl-1,6-naphthyridin-2(1H)-one

1,5-dimethyl-1,6-naphthyridin-2(1H)-one

Cat. No.: B8583766
M. Wt: 174.20 g/mol
InChI Key: IFKMXVGRKWRWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethyl-1,6-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1,5-dimethyl-1,6-naphthyridin-2-one

InChI

InChI=1S/C10H10N2O/c1-7-8-3-4-10(13)12(2)9(8)5-6-11-7/h3-6H,1-2H3

InChI Key

IFKMXVGRKWRWFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=CC(=O)N2C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

E-9. 1,5-Dimethyl-1,6-naphthyridin-2(1H)-one--A mixture containing 4.5 g of 5-methyl-1,6-naphthyridin-2(1H)-one, 15 ml of dimethylformamide and 4 ml of dimethylformamide dimethyl acetal was stirred at room temperature overnight, then heated on a steam bath for 7 hours and then evaporated to dryness on a rotary evaporator. The solid residue was recrystallized from isopropyl alcohol and dried at 90°-95° C. to yield 3.5 g of 1,5-dimethyl-1,6-naphthyridin-2(1H)-one, m.p. 203°-205° C.
[Compound]
Name
E-9. 1,5-Dimethyl-1,6-naphthyridin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture containing 4.5 g of 5-methyl-1,6-naphthyridin-2(1H)-one, 15 ml of dimethylformamide and 4 ml of dimethylformamide dimethyl acetal was stirred at room temperature overnight, then heated on a steam bath for 7 hours and then evaporated to dryness on a rotary evaporator. The solid residue was recrystallized from isopropyl alcohol and dried at 90°-95° C. to yield 3.5 g of 1,5-dimethyl-1,6-naphthyridin-2(1H)-one, m.p. 203°-205° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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